molecular formula C7H7NO3 B1204606 3-Amino-5-hydroxybenzoic acid CAS No. 76045-71-1

3-Amino-5-hydroxybenzoic acid

Cat. No. B1204606
CAS RN: 76045-71-1
M. Wt: 153.14 g/mol
InChI Key: QPEJHSFTZVMSJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-5-hydroxybenzoic acid involves multiple steps, including the preparation of chlorinated analogues necessary for antibiotic biosynthesis. These procedures aim to modify the compound to enhance its utility in developing several important classes of antibiotics. The methodologies for synthesizing these derivatives from methyl 3-amino-5-hydroxybenzoate highlight the compound's versatility and significance in pharmaceutical research (Becker, 1984).

Molecular Structure Analysis

The molecular structure of 3-amino-5-hydroxybenzoic acid derivatives, such as the 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, shows distinct geometric configurations. These molecules form dimers and intermolecular hydrogen bonds, creating polymeric sheets, which demonstrate the compound's potential for forming complex molecular assemblies (Tahir et al., 2010).

Chemical Reactions and Properties

3-Amino-5-hydroxybenzoic acid participates in various chemical reactions, serving as a precursor for different synthetic pathways. Its involvement in the biosynthesis of ansamycins and its role in the formation of antibiotics highlight its reactivity and functional significance. The compound undergoes transformations that are crucial for the development of pharmaceutical agents, indicating its broad utility in medicinal chemistry (Ghisalba & Nüesch, 1981).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 3-amino-5-hydroxybenzoic acid were not identified in the current search, the compound's solubility, melting point, and other physical characteristics would be crucial for its application in synthetic chemistry and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of 3-amino-5-hydroxybenzoic acid, such as its reactivity with various chemical agents and its role as a building block in organic synthesis, make it a valuable compound in drug discovery and development. Its ability to undergo derivatization allows for the synthesis of a wide range of chemical entities, further underscoring its importance in medicinal chemistry.

For a deeper understanding of the compound's role in biosynthesis and its application in the synthesis of antibiotics, the following references provide detailed insights:

Scientific Research Applications

Antibiotic Production in Actinomycetes

3-Amino-5-hydroxybenzoic acid (AHBA) synthase plays a crucial role in AHBA biosynthesis, which is essential for producing ansamycins and AHBA-related antibiotics in Actinomycetes. The gene targeting AHBA synthase can be used to screen for antibiotic-producing strains in Actinomycetes (Hui-tu et al., 2009).

Role in the Aminoshikimate Pathway

The biosynthesis of AHBA, a precursor for ansamycin and mitomycin antibiotics, involves the aminoshikimate pathway. The RifN protein has been identified as a key component in this pathway, specifically converting kanosamine into kanosamine 6-phosphate, which is integral to AHBA formation (Arakawa et al., 2002).

Corrosion Inhibition

3-Hydroxybenzoic acid (3-HBA), a related compound, has been investigated for its potential as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions (Narváez et al., 2005).

Insight into Antitumor Antibiotic Biosynthesis

Research on AHBA has provided insights into the biosynthesis of antitumor antibiotics such as mitomycin C and FR900482. The study of early-stage intermediates in this biosynthesis is crucial for understanding the formation of these antibiotics (Chamberland et al., 2009).

Metabolic Pathway Studies

The study of enzymes involved in the metabolic pathways of hydroxybenzoic acids, including AHBA and related compounds, provides valuable insights into microbial degradation processes and potential biotechnological applications (Orii et al., 2004).

Lactate Receptor Agonism

3-Hydroxybenzoic acid and its derivatives have been identified as selective agonists for the lactate receptor (GPR81), showing potential in vivo antilipolytic effects in obesity models (Dvorak et al., 2012).

Review of AHBA Synthesis

A review of the aminoshikimate pathway elucidates the formation of AHBA, highlighting the recruitment of genes for kanosamine formation and detailing the pathway's steps. This synthesis is crucial for producing ansamycin and mitomycin antibiotics (Floss et al., 2011).

Electrochemical Sensing Applications

3-Hydroxybenzoic acid has been used to modify electrodes for developing electrochemical sensors, demonstrating its potential in detecting substances of forensic interest (Shishkanova et al., 2021).

Bacterial Transporter Studies

Studies on bacterial transporters for hydroxybenzoates, such as 3-hydroxybenzoate, reveal the specific mechanisms of substrate uptake in bacteria, which is significant for understanding microbial metabolism and potential biotechnological applications (Xu et al., 2012).

Novel Synthetic Derivatives for Anti-Inflammatory Activity

The development of novel synthetic derivatives of hydroxybenzoic acids, like 5-aminosalicylic acid, is being explored for potential anti-inflammatory applications, as seen in pharmacokinetic studies in animal models (Romero-Castro et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

AHBA is the precursor for synthesizing the mC7N units, the characteristic structural component of ansamycins and mitomycins antibiotics, compounds with important antimicrobial and anticancer activities . Furthermore, aminoshikimic acid, another relevant intermediate of the ASA pathway, is an attractive candidate for a precursor for oseltamivir phosphate synthesis, the most potent anti-influenza neuraminidase inhibitor treatment of both seasonal and pandemic influenza .

properties

IUPAC Name

3-amino-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEJHSFTZVMSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226947
Record name 3-Amino-5-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-hydroxybenzoic acid

CAS RN

76045-71-1
Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-amino-5-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

The C. glutamicum AJ110135 having an enhanced AKfbr gene and the C. glutamicum AJ110135 having an enhanced PC gene selected in Example 3 (2) and (3), respectively were cultured in the flask evaluation medium (100 g of glucose, 1 g of magnesium sulfate heptahydrate, 55 g of ammonium sulfate, 1 g of potassium dihydrogen phosphate, 0.01 g of iron sulfate heptahydrate, 0.01 g of manganese sulfate pentahydrate, 2 mg of thiamine hydrochloride, 0.5 mg of biotin, 5 mg of nicotine amide, 1.05 g of soy concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate were adjusted in 1 L of water to pH 7.2, and kanamycin was added at a final concentration of 25 mg/L and chloramphenicol was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm. As the control experiment, the C. glutamicum AJ110135 with the pVC7 was cultured in the above flask evaluation medium with kanamycin at a final concentration of 25 mg/L for 71 hours. As a result, glucose was completely consumed in all of the experiments. 1.0 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced AKfbr gene, and 0.6 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced PC gene (Table 2). Meanwhile, 0.5 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having introduced pVC7 as the control experiment. From the above results, the ability to form AHBA was improved in C. glutamicum AJ110135 having the enhanced AKfbr gene and C. glutamicum AJ110135 having the enhanced PC gene compared with C. glutamicum AJ110135 as the control.
[Compound]
Name
Example 3 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
55 g
Type
reactant
Reaction Step Seven
Quantity
1 g
Type
reactant
Reaction Step Eight
Quantity
2 mg
Type
reactant
Reaction Step Nine
Name
biotin
Quantity
0.5 mg
Type
reactant
Reaction Step Ten
Quantity
5 mg
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
959
Citations
JC Eads, M Beeby, G Scapin, TW Yu, HG Floss - Biochemistry, 1999 - ACS Publications
The biosynthesis of ansamycin antibiotics, including rifamycin B, involves the synthesis of an aromatic precursor, 3-amino-5-hydroxybenzoic acid (AHBA), which serves as starter for the …
Number of citations: 60 pubs.acs.org
CG Kim, TW Yu, CB Fryhle, S Handa… - Journal of Biological …, 1998 - ASBMB
… The biosynthesis of ansamycin antibiotics, like rifamycin B, involves formation of 3-amino-5-hydroxybenzoic acid (AHBA) by a novel variant of the shikimate pathway. AHBA then serves …
Number of citations: 144 www.jbc.org
HG Floss, TW Yu, K Arakawa - The Journal of antibiotics, 2011 - nature.com
… The aminoshikimate pathway of formation of 3-amino-5-hydroxybenzoic acid (AHBA), the … Identification of 3-amino-5-hydroxybenzoic acid as a direct precursor of the seven-carbon …
Number of citations: 96 www.nature.com
CG Kim, A Kirschning, P Bergon, P Zhou… - Journal of the …, 1996 - ACS Publications
… 3-Amino-5-hydroxybenzoic acid (AHBA) was shown to be a specific and proximate precursor of the mC 7 N unit both by feeding experiments with labeled AHBA 12 and by …
Number of citations: 118 pubs.acs.org
TW Yu, R Muller, M Muller, X Zhang, G Draeger… - Journal of Biological …, 2001 - ASBMB
… To investigate a novel branch of the shikimate biosynthesis pathway operating in the formation of 3-amino-5-hydroxybenzoic acid (AHBA), the unique biosynthetic precursor of rifamycin …
Number of citations: 120 www.jbc.org
CG Kim, A Kirschning, P Bergon, Y Ahn… - Journal of the …, 1992 - ACS Publications
… the shikimate pathway originof this mC7N unit, although neither shikimic acid3a,c·5·6 nor dehydroquinic acid3d were incorporated, and have identified 3-amino-5-hydroxybenzoic acid (…
Number of citations: 62 pubs.acs.org
AL Staley, KL Rinehart - The Journal of Antibiotics, 1991 - jstage.jst.go.jp
… derived from 3-amino-5-hydroxybenzoic acid (AHBA) as a discrete biological … Identification of 3-amino-5-hydroxybenzoic acid as a direct precursor of the seven-carbon amino …
Number of citations: 33 www.jstage.jst.go.jp
O Ghisalba, J NÜESCH - The Journal of Antibiotics, 1981 - jstage.jst.go.jp
… , we proposed 3-amino-5-hydroxybenzoic acid as its coenzyme … 3-Amino-5-hydroxybenzoic acid could also be the metabolite … studies with 3-amino-5-hydroxybenzoic acid and Nocardia …
Number of citations: 108 www.jstage.jst.go.jp
AM BECKER, AJ HERLT, GL HILTON… - The Journal of …, 1983 - jstage.jst.go.jp
… Biosynthesis of the ansamycin antibiotic actamycin (2) was markedly increased by the addition of the precursor 3-amino-5-hydroxybenzoic acid (1) to the producing Streptomyces fer…
Number of citations: 43 www.jstage.jst.go.jp
AM Hooper, RW Rickards - The Journal of Antibiotics, 1998 - jstage.jst.go.jp
… This site corresponds to the 4position of the 3-amino-5-hydroxybenzoic acid (AHB) … : 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies …
Number of citations: 19 www.jstage.jst.go.jp

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